2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid
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Overview
Description
2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid is a chemical compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid typically involves the reaction of 1-ethylpiperidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the piperidine ring attacks the carbon atom in chloroacetic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid is not well-documented. it is likely that the compound interacts with biological targets through its functional groups, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(1-Ethylpiperidin-4-yl)acetic acid: A closely related compound with similar structural features.
(4-Methyl-1,4-diazepan-1-yl)acetic acid: Another piperidine derivative with different substituents.
(1-Methylpiperidin-4-ylidene)acetic acid: A compound with a similar piperidine ring structure but different functional groups.
Uniqueness
2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
1225227-52-0 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C9H17NO3/c1-2-10-5-3-8(4-6-10)13-7-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
AYKMXYFUZXKYNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)OCC(=O)O |
Origin of Product |
United States |
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